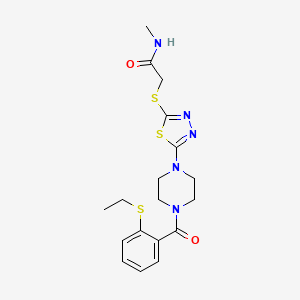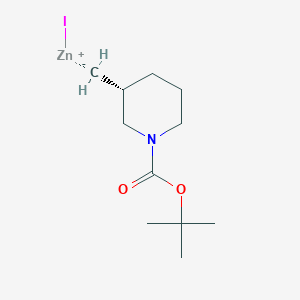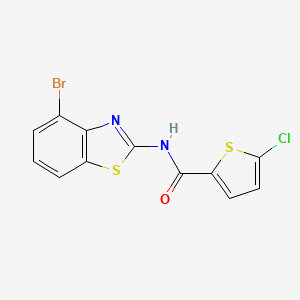
2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic compound, characterized by its multifaceted structure, combining elements such as piperazine and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide typically involves a multi-step reaction process. The initial steps include the preparation of the piperazine derivative and the thiadiazole ring, followed by the coupling of these intermediates. Reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to achieve high yields and purity.
Industrial Production Methods: Industrial production may employ similar synthetic routes but scaled up to accommodate larger quantities. Techniques such as continuous flow synthesis and the use of automated reactors can optimize production efficiency. Strict quality control measures ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide undergoes several chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Typically affects the nitro or carbonyl groups within the compound.
Substitution: Commonly occurs at the benzoyl or piperazine moieties.
Common Reagents and Conditions: The compound reacts with reagents such as potassium permanganate for oxidation, hydrogen in the presence of a catalyst for reduction, and halogens or nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures, pressure, and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
This compound is extensively studied in various scientific fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological systems, potentially impacting cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in material sciences and as a part of catalytic systems.
Mechanism of Action
The mechanism by which 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide exerts its effects often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to desired biological or chemical outcomes. Detailed mechanistic studies are crucial for understanding its full potential and safety profile.
Comparison with Similar Compounds
When compared to similar compounds, 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide stands out due to its unique structural features and enhanced stability. Similar compounds might include other thiadiazole or piperazine derivatives, but they often differ in their reactivity and biological activity. This uniqueness makes it a valuable subject for further research and development.
Similar compounds:
Thiadiazole derivatives
Piperazine derivatives
Benzoyl-containing compounds
Feel free to dive deeper into any of these sections or ask about something else!
Properties
IUPAC Name |
2-[[5-[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S3/c1-3-26-14-7-5-4-6-13(14)16(25)22-8-10-23(11-9-22)17-20-21-18(28-17)27-12-15(24)19-2/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLJOJHTXBVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B2613738.png)
![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)



![[(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE](/img/structure/B2613746.png)
![4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2613747.png)

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)
![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

